methyl N-{[6-(propan-2-yl)-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}glycinate
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Overview
Description
METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE typically involves the reaction of hetaryl ureas with alcohols. This method is catalyst-free and environmentally friendly, yielding a wide range of substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and high-yield synthesis are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached to the rings.
Scientific Research Applications
METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is unique due to its specific substitution pattern on the quinoline and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[(6-propan-2-yl-2-pyridin-3-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)14-6-7-18-16(9-14)17(21(26)23-12-20(25)27-3)10-19(24-18)15-5-4-8-22-11-15/h4-11,13H,12H2,1-3H3,(H,23,26) |
InChI Key |
HCGGCOAASFRPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CN=CC=C3 |
Origin of Product |
United States |
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